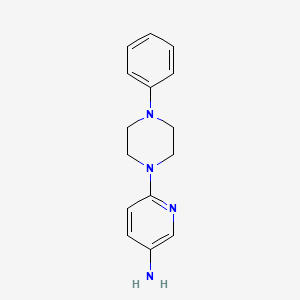

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

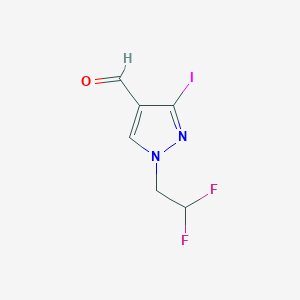

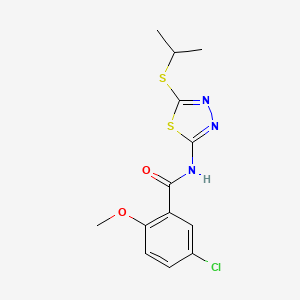

“6-(4-Phenylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the empirical formula C15H18N4 . It has a molecular weight of 254.33 . The compound is solid in form .

Synthesis Analysis

The synthesis of “6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine” was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, which was obtained by a novel method with the reaction of N-phenylpiperazine and 2-chloro-5-nitropyridine . The leading compound was then converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .Molecular Structure Analysis

The SMILES string for the compound isNC1=CC=C(N=C1)N2CCN(C3=CC=CC=C3)CC2 . The InChI key is WNYRUKPZNBDMMK-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound has been used as a starting point for the synthesis of various other compounds. For instance, it was converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate . The resulting ester product was then followed by hydrazidation .Physical and Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 254.33 and its empirical formula is C15H18N4 .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine has been studied for its potential anticancer activities. Demirci and Demirbas (2019) synthesized novel Mannich bases from this compound, investigating their cytotoxic activity against prostate cancer cell lines. Their results indicated moderate cytotoxic activity against the cancer cells tested (Demirci & Demirbas, 2019).

Structural Characterization

The structural characterization of compounds related to this compound has been explored. Karczmarzyk and Malinka (2008) conducted X-ray analysis of isothiazolopyridine derivatives, demonstrating the influence of molecular packing and intermolecular interactions (Karczmarzyk & Malinka, 2008).

Luminescent Properties

The compound has also been investigated for its role in creating luminescent materials. Vezzu et al. (2011) synthesized a series of platinum(II) complexes with ligands including N-phenyl-N-(3-(pyridin-2-yl)phenyl)pyridin-2-amine, observing significant luminescent properties and quantum yields (Vezzu et al., 2011).

Anticonvulsant Activity

Kamiński et al. (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, evaluating their anticonvulsant activity in animal models of epilepsy. They found that several molecules showed activity, particularly in the 6-Hz screen model, which is relevant to human partial and therapy-resistant epilepsy (Kamiński, Wiklik & Obniska, 2015).

Copper(II) Complex Reactivity

Kunishita et al. (2008) studied copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands with 6-phenyl substituents, examining their structure and reactivity with hydrogen peroxide (Kunishita et al., 2008).

Antibacterial Activity

Alam et al. (2018) designed and synthesized a series of novel compounds including 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones, evaluating their cytotoxicity against various human cancer cell lines and identifying significant antibacterial activities (Alam et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known to interact with other heterocycles to enhance its biological activity

Cellular Effects

It has been used as a leading compound in the synthesis of molecules with anticancer activities . These molecules have shown moderate cytotoxic activity against prostate cancer cell lines

Molecular Mechanism

It is known to be involved in the synthesis of molecules with anticancer activities

Eigenschaften

IUPAC Name |

6-(4-phenylpiperazin-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c16-13-6-7-15(17-12-13)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYRUKPZNBDMMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2399438.png)

![1-({2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperidine-4-carboxamide](/img/structure/B2399441.png)

![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)

![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)

![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)

![N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399461.png)